molecular formula C9H15NO B13176499 4-(Azetidin-3-yl)-2-methylpent-1-en-3-one

4-(Azetidin-3-yl)-2-methylpent-1-en-3-one

Cat. No.: B13176499
M. Wt: 153.22 g/mol
InChI Key: ADOJCYITOKUKST-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2-methylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the Horner–Wadsworth–Emmons reaction, where N-Boc-azetidin-3-one is converted to the corresponding azetidine derivative . This reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a phosphonate ester.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

Industrial production of this compound often employs green and cost-effective synthetic methods. For example, the use of microchannel reactors for green oxidation reactions can enhance the efficiency and scalability of the synthesis . These methods are designed to minimize the use of hazardous reagents and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2-methylpent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various azetidine derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)-2-methylpent-1-en-3-one is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-methylpent-1-en-3-one

InChI

InChI=1S/C9H15NO/c1-6(2)9(11)7(3)8-4-10-5-8/h7-8,10H,1,4-5H2,2-3H3

InChI Key

ADOJCYITOKUKST-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)C(=O)C(=C)C

Origin of Product

United States

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